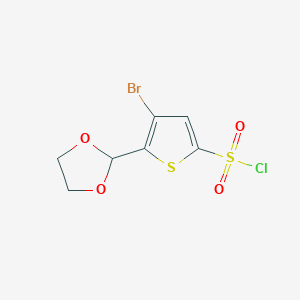

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

Description

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO4S2 and a molecular weight of 333.61 g/mol . This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a thiophene ring with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO4S2/c8-4-3-5(15(9,10)11)14-6(4)7-12-1-2-13-7/h3,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBZJCSJRIJDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(S2)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic displacement reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiolsulfonates, respectively.

Example reaction with amines :

-

Conditions : Typically performed in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C .

-

Yield : Comparable sulfonamide formations show yields of 60–95% depending on nucleophilicity .

Key data for analogous reactions :

| Product Type | Reagent | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Sulfonamide | Benzylamine | 78 | >98 |

| Sulfonate ester | Ethanol | 67 | 98 |

Cross-Coupling Reactions via the Bromine Substituent

The bromine atom at the 4-position participates in palladium-catalyzed couplings (e.g., Suzuki, Stille) for aryl-aryl bond formation.

Suzuki coupling example :

Hydrolysis of the 1,3-Dioxolane Ring

The dioxolane group hydrolyzes under acidic conditions to regenerate a ketone, enabling further functionalization:

-

Applications : The liberated ketone can undergo condensations or reductions for downstream derivatization .

Oxidation and Sulfone Formation

The sulfonyl chloride group can act as an oxidant or participate in sulfone synthesis. For example, reaction with thiols generates disulfides:

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including those related to 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. For instance, compounds derived from thiophene structures have demonstrated significant activity against various strains of bacteria, including resistant strains such as Salmonella Typhi.

A study investigating a series of thiophene derivatives found that certain compounds exhibited minimal inhibitory concentration (MIC) values as low as 3.125 mg/mL against XDR Salmonella Typhi, suggesting that modifications to the thiophene structure can enhance antibacterial properties .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | XDR Salmonella Typhi |

| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

2. Anticancer Research

Thiophene derivatives have also been explored for their anticancer properties. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. For example, research on related compounds indicated promising results against breast cancer cell lines (MCF7), showcasing their potential as anticancer agents .

Applications in Materials Science

1. Organic Synthesis

The compound serves as an important building block in organic synthesis due to its sulfonyl chloride functional group. This group is highly reactive and can be utilized in various coupling reactions to form more complex molecules. The ability to functionalize thiophenes allows chemists to design new materials with tailored properties for applications in electronics and photonics.

Table 2: Synthetic Applications of Sulfonyl Chlorides

| Reaction Type | Example Reaction | Resulting Product Type |

|---|---|---|

| Coupling with Arylboronic Acids | Suzuki Coupling | Biologically active thiophene derivatives |

| Nucleophilic Substitution | Reaction with amines | Sulfonamide derivatives |

Case Studies

Case Study 1: Antibacterial Screening

In a recent study, a series of thiophene derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications involving the incorporation of dioxolane moieties significantly improved the antibacterial efficacy compared to their parent compounds. This highlights the potential of using this compound as a scaffold for developing new antibacterial agents .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of thiophene-based compounds revealed that specific structural modifications led to enhanced cytotoxicity against breast cancer cells. The study utilized molecular docking techniques to predict interactions between these compounds and target proteins involved in cancer progression, further validating their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form sulfonamide or sulfonate esters upon reaction with amines or alcohols, respectively.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the dioxolane ring and sulfonyl chloride group.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a dioxolane ring but differs in the presence of boron instead of sulfur and bromine.

Uniqueness

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is unique due to its combination of a bromine atom, a dioxolane ring, and a sulfonyl chloride group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Biological Activity

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is an organic compound characterized by its unique structure that includes a thiophene ring, a dioxolane moiety, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

- Molecular Formula : C₇H₆BrClO₄S₂

- Molecular Weight : 254.71 g/mol

- CAS Number : 1603381-94-7

The presence of the sulfonyl chloride group (SO₂Cl) indicates that this compound can act as a sulfonating agent, which is relevant in various chemical reactions including nucleophilic substitutions. This property is crucial for synthesizing complex organic molecules with potential biological activity .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been evaluated for their effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for some related compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 |

| Compound B | Pseudomonas aeruginosa | 500 |

| Compound C | Escherichia coli | >1000 |

| Compound D | Candida albicans | 250 |

These results indicate that while some derivatives show excellent activity against Gram-positive bacteria like Staphylococcus aureus, they may be less effective against Gram-negative strains like E. coli .

Antioxidant Activity

The antioxidant potential of similar compounds has also been investigated using the DPPH radical scavenging assay. The results indicate varying degrees of antioxidant activity among synthesized derivatives, with some showing significant inhibition rates compared to standard antioxidants. For example:

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| Compound E | 16.75 ± 1.18 |

| Compound F | 4.70 ± 1.88 |

| Control (Standard) | 85.00 ± 2.00 |

These findings suggest that modifications to the thiophene structure can enhance antioxidant properties, which may be beneficial in developing therapeutic agents targeting oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to this compound:

- Antimicrobial Screening : A study conducted on various dioxolane derivatives demonstrated that certain compounds exhibited potent antibacterial effects against Staphylococcus epidermidis and antifungal activity against Candida albicans. The presence of bromine in these structures was noted to enhance their antimicrobial efficacy .

- Predictive Analysis : Computational predictions using models such as PASS (Prediction of Activity Spectra for Substances) indicated that compounds similar to this compound could exhibit anti-infective properties and potential activity against mycobacterial infections .

- Toxicity Studies : Toxicity assessments revealed varied results across different derivatives, with some exhibiting low toxicity at concentrations below 50 µg/mL, while others showed significant toxicity at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.